Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI)
Description
Thiazolidine derivatives are heterocyclic compounds featuring a five-membered ring containing nitrogen and sulfur. The compound Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI) is characterized by a bromophenyl group at position 2 and a 3,4-dichlorophenylsulfonyl moiety at position 2.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2S2/c16-11-3-1-10(2-4-11)15-19(7-8-22-15)23(20,21)12-5-6-13(17)14(18)9-12/h1-6,9,15H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGABYJSQQXDWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI) typically involves the condensation of cysteamine and formaldehyde, followed by further functionalization to introduce the bromophenyl and dichlorophenylsulfonyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards for commercial use.
Chemical Reactions Analysis
Step 1: Schiff Base Formation
-
Reagents : 4-bromobenzaldehyde and 3,4-dichlorophenyl sulfonamide.
-
Product : N-[(4-bromophenyl)methylidene]-3,4-dichlorobenzenesulfonamide.
Step 2: Thiazolidine Ring Formation
-
Reagents : Thioglycolic acid and DCC.
-
Product : Target compound with a thiazolidine-4-one core.
3.1. Cyclization Mechanism
The cyclization involves nucleophilic attack by the thiol group (-SH) of thioglycolic acid on the imine carbon of the Schiff base. This step forms the five-membered thiazolidine ring and eliminates water .
4.1. Spectroscopic Characterization
For analogous compounds (e.g., 2-(3-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-one ):
-
IR (KBr, cm⁻¹) : 3085 (Ar C-H), 1725 (C=O), 1650 (C=N), 1050 (S-O) .
-
¹H NMR (DMSO-d₆) : δ 9.05 (s, 1H), 7.66 (m, 2H), 7.57 (m, 2H), 7.08 (m, 4H) .
4.2. Melting Point
5.1. Antimicrobial Activity
Thiazolidine derivatives with sulfonyl groups exhibit antibacterial activity , though specific data for this compound are not reported. Analogous structures (e.g., chlorophenylthiosemicarbazones) show MIC values as low as 3.91 mg/L against Gram-positive and Gram-negative bacteria .
5.2. Reactivity in Substitution Reactions
The bromophenyl group at position 2 may undergo nucleophilic aromatic substitution under basic conditions, though steric hindrance from the sulfonyl group could reduce reactivity.
6.1. Alternative Methods
Scientific Research Applications
Synthesis of Thiazolidine Derivatives
The synthesis of thiazolidine derivatives often involves the condensation of thiosemicarbazide derivatives with corresponding hydroxybenzaldehydes or other reagents like ethyl bromoacetate. The reaction conditions typically include anhydrous solvents and specific catalysts to facilitate the formation of the thiazolidine ring structure.
General Synthetic Route
-
Condensation Reaction :
- Combine thiosemicarbazide derivatives with hydroxybenzaldehydes in anhydrous ethanol.
- Reflux the mixture for a specified time until solid formation occurs.
-
Cyclization :
- Use ethyl bromoacetate and sodium acetate to induce cyclization, forming the thiazolidine core.
-
Purification :
- Recrystallization from suitable solvents (e.g., acetic acid) to obtain pure compounds.
Thiazolidine derivatives have been investigated for their biological activities, particularly their anti-parasitic properties against Toxoplasma gondii. Recent studies have shown that certain derivatives exhibit significantly enhanced inhibitory effects compared to standard treatments like sulfadiazine.
Case Study: Anti-Toxoplasma Activity
A study evaluated the in vitro activity of various thiazolidine derivatives against Toxoplasma gondii. The findings indicated:
- Compounds demonstrated inhibition values (IC50) ranging from 27 to 392 times lower than sulfadiazine.
- Some compounds exhibited low cytotoxicity while maintaining high anti-parasitic activity.
| Compound ID | IC50 (µM) | Cytotoxicity CC50 (µM) |
|---|---|---|
| Compound A | 27 | >1000 |
| Compound B | 129 | 304 |
| Compound C | 392 | 385 |
Therapeutic Potential
The promising biological activities of thiazolidine derivatives suggest potential therapeutic applications in treating parasitic infections. Their structural modifications can lead to enhanced efficacy and reduced toxicity.
Mechanism of Action
The mechanism by which Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI) exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares the target compound with structurally related thiazolidines and sulfonyl-containing derivatives:
*Calculated based on substituents and core structure.
- The sulfonyl group in all three compounds contributes to hydrogen bonding and electrostatic interactions, critical for enzyme inhibition (e.g., MurB in bacterial peptidoglycan synthesis) .
Antimicrobial Activity
Thiazolidines with halogenated aryl groups, such as dichlorophenyl or bromophenyl, exhibit notable antimicrobial effects. For example:
- A derivative with a 3,4-dichlorophenyl group showed activity against Bacillus megaterium and Aspergillus niger .
- The sulfonyl group in the target compound may enhance binding to bacterial targets like MurB, a key enzyme in peptidoglycan biosynthesis .
Anti-inflammatory Activity
This suggests halogenated aromatic systems in heterocycles may synergize with sulfonyl groups to modulate inflammation.
Pharmacokinetic Considerations
- Molecular Weight : The target compound (~487) has a higher molecular weight than analogs in (364) and 6 (387), which may impact solubility and bioavailability.
- Electron-Withdrawing Groups : The nitro () and trifluoromethyl () groups increase metabolic stability compared to halogens, which are prone to dehalogenation .
Biological Activity
Thiazolidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of the compound Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI) , exploring its synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI) is characterized by its unique thiazolidine ring structure with specific substitutions that enhance its biological activity. The chemical formula is represented as:
- Molecular Formula : CHBrClNOS
- CAS Number : 497234-91-0
Synthesis of Thiazolidine Derivatives
The synthesis of thiazolidine derivatives typically involves the condensation of thiosemicarbazones with various electrophiles. For this specific compound, the synthetic pathway includes:
- Condensation Reaction : The reaction of 4-bromobenzaldehyde with thiosemicarbazide derivatives.
- Cyclization : Formation of the thiazolidine ring through cyclization reactions involving appropriate reagents.
- Sulfonylation : Introduction of the sulfonyl group to enhance biological activity.
Anticancer Activity
Research has demonstrated that thiazolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines:
- Mechanism : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell growth and survival.
- Case Studies :
Antimicrobial Activity
Thiazolidine compounds have also been evaluated for their antimicrobial properties:
- In Vitro Studies : A range of thiazolidine derivatives was tested against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Some derivatives showed moderate activity with minimum inhibitory concentrations (MICs) between 31.25 µg/mL to 125 µg/mL .
- Mechanism : The antimicrobial activity is thought to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-Toxoplasma Activity
Recent findings highlighted the anti-Toxoplasma gondii activity of thiazolidine derivatives:
- Research Findings : Compounds exhibited IC values significantly lower than traditional treatments like sulfadiazine, indicating potential as effective alternatives .
Data Summary Table
Q & A
Basic: What are the common synthetic routes for preparing thiazolidine derivatives such as this compound?
Thiazolidine derivatives are typically synthesized via acid- or base-catalyzed cyclization reactions, often involving condensation of cysteine with carbonyl compounds or coupling of propargyl amines with isothiocyanates. Green chemistry approaches, such as nanoparticle catalysis or solvent-free methods, are increasingly used to enhance efficiency and reduce environmental impact . For example, one-pot methodologies under silica gel promotion enable rapid cyclization, though oxidation at C4 may occur under ambient conditions, requiring inert atmospheres for stability .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Optimization strategies include:
- Catalyst selection : Nanoparticles (e.g., Au, Ag) or ionic liquids enhance reaction rates and selectivity .
- Solvent-free conditions : Minimize side reactions and simplify purification .
- Inert atmosphere : Prevents oxidation of the thiazolidine ring during synthesis and storage .
- Characterization : Use NMR, HPLC, and mass spectrometry to monitor intermediates and final product purity .
Basic: What biological activities are associated with thiazolidine derivatives, and how are they evaluated?
Thiazolidines exhibit antiviral (e.g., DENV NS3 inhibition), antioxidant (radical scavenging assays), and anticancer (cell viability tests in HCT116/MCF7 lines) activities . Evaluation methods include:
- In vitro assays : MTT assays for cytotoxicity, plaque reduction for antiviral efficacy .
- Mechanistic studies : Enzyme inhibition assays (e.g., COX-2, NS3 protease) and ROS detection kits for antioxidant activity .
Advanced: What strategies address oxidation instability in thiazolidine derivatives during storage?
- Antioxidant additives : Ascorbic acid or BHT to suppress radical-mediated oxidation .
- Controlled environments : Storage under nitrogen or argon to limit atmospheric oxygen exposure .
- Structural modification : Introducing electron-withdrawing groups (e.g., sulfonyl) to stabilize the thiazolidine ring .
Basic: How is the structure of this compound characterized post-synthesis?
- Spectroscopy : H/C NMR confirms ring conformation and substituent positions. MS validates molecular weight .
- X-ray crystallography : Resolves 3D geometry, particularly for sulfonyl and bromophenyl groups .
- Thermal analysis : TGA/DSC assesses stability and decomposition pathways .
Advanced: How do substituents like the 4-bromophenyl group influence bioactivity?
The 4-bromophenyl group enhances lipophilicity, improving membrane permeability, while the 3,4-dichlorophenylsulfonyl moiety increases electrophilicity, promoting interactions with enzymatic targets (e.g., kinase active sites). Structure-activity relationship (SAR) studies suggest these groups synergistically enhance anticancer and antiviral potency .
Basic: What are key challenges in designing thiazolidine-based compounds with enhanced pharmacokinetics?
- Solubility : Polar sulfonyl groups improve aqueous solubility but may reduce bioavailability .
- Metabolic stability : Cytochrome P450-mediated oxidation of the thiazolidine ring requires mitigation via fluorinated or sterically hindered substituents .
Advanced: How can computational methods aid in designing thiazolidine derivatives targeting specific enzymes?
- Molecular docking : Predict binding affinities to targets like DENV NS3 protease or human topoisomerase II .
- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity .
- Molecular dynamics : Simulates stability of enzyme-ligand complexes under physiological conditions .
Basic: What in vitro models assess the anticancer potential of thiazolidine derivatives?
- Cell lines : HCT116 (colon cancer) and MCF7 (breast cancer) are standard models for cytotoxicity screening .
- Mechanistic assays : Flow cytometry for apoptosis detection and Western blotting for protein expression (e.g., Bcl-2, caspase-3) .
Advanced: How to resolve contradictory data in biological activity studies of thiazolidine derivatives?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- SAR analysis : Compare structural analogs to identify critical functional groups responsible for activity .
- Dose-response curves : Ensure EC/IC values are consistent across replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
